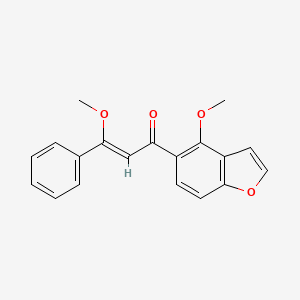
O-Methylpongamol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methylpongamol: is a naturally occurring chalcone, a type of flavonoid, with the molecular formula C19H16O4 . It is known for its presence in various plant species, particularly in the exocarp of Malus domestica (apple) and Tephrosia purpurea
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Methylpongamol can be synthesized through several methods. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, extraction from natural sources like Tephrosia purpurea can be employed, followed by chromatographic purification .
Analyse Des Réactions Chimiques
Types of Reactions: O-Methylpongamol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of benzoic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
O-Methylpongamol has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis .
Biology:
- Investigated for its antioxidant properties, which can protect cells from oxidative stress.
- Studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases .
Medicine:
- Explored for its anti-inflammatory and anti-cancer properties.
- Potential therapeutic applications in treating diseases like Alzheimer’s due to its ability to modulate oxidative stress and apoptosis pathways .
Industry:
- Used in the development of natural pesticides and insect repellents.
- Potential applications in the cosmetic industry due to its antioxidant properties .
Mécanisme D'action
O-Methylpongamol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like glutathione (GSH).
Neuroprotective Effects: It activates the MAPKs/Nrf2 signaling pathway, which plays a crucial role in protecting neurons from oxidative damage and apoptosis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Pongamol: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Lanceolatin A and B: Flavonoids found in Tephrosia purpurea with comparable biological activities.
Uniqueness of O-Methylpongamol:
Structural Features: The presence of methoxy groups on the aromatic rings enhances its reactivity and biological activity.
Biological Activity: It exhibits a unique combination of antioxidant, neuroprotective, and anti-inflammatory properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(Z)-3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-18(13-6-4-3-5-7-13)12-16(20)14-8-9-17-15(10-11-23-17)19(14)22-2/h3-12H,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSIHEYWWIVBPP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
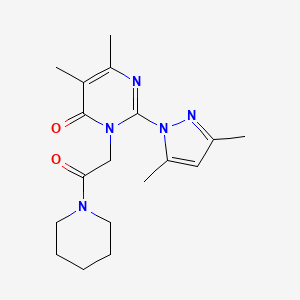
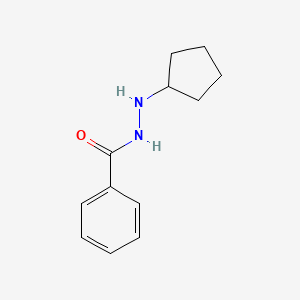
![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)
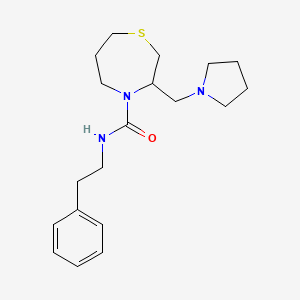
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2753700.png)
![N-(2-chlorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2753701.png)
![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2753702.png)
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2753703.png)
![7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2753704.png)
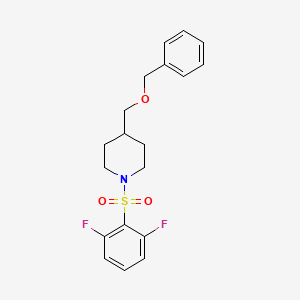
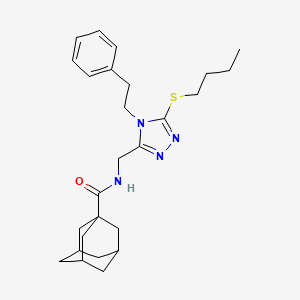
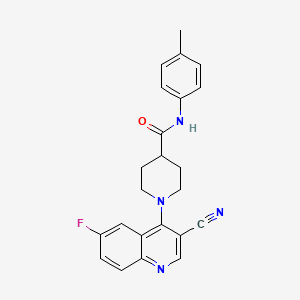
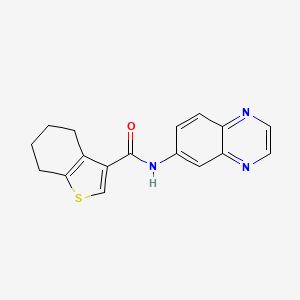
![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)
